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Introduction

Tofersen, an antisense oligonucleotide, is a therapeutic agent designed to reduce the
synthesis of superoxide dismutase 1 (SOD1) protein. It is indicated for the treatment of
amyotrophic lateral sclerosis (ALS) in adults with a mutation in the SOD1 gene. The
mechanism of action involves the binding of Tofersen to SOD1 mRNA, leading to its
degradation by RNase H and thereby decreasing the production of the SOD1 protein.[1] This
reduction in SOD1 protein levels in the cerebrospinal fluid (CSF) is a key pharmacodynamic
marker of Tofersen's activity. Accurate and precise quantification of SOD1 in CSF is therefore
critical for assessing treatment efficacy in clinical trials and research settings.

These application notes provide a summary of the quantitative data on SOD1 reduction
following Tofersen treatment and detailed protocols for the primary methods used to quantify
SODL1 protein in CSF.

Data Presentation: Quantitative Reduction of SOD1
in CSF

The following tables summarize the key findings from clinical trials of Tofersen, focusing on the
dose-dependent reduction of SODL1 protein in the CSF of patients with SOD1-ALS.
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Table 1: SOD1 Protein Reduction in CSF from Phase 1/2 Ascending-Dose Trial

Mean Geometric
. Mean Percentage
Mean Ratio of

Number of Reduction in CSF
Tofersen Dose (mg) . SOD1
Participants (n) . SOD1
Concentration to .
) Concentration
Baseline
20 10 0.99 1%
40 9 0.73 27%
60 9 0.79 21%
100 10 0.64 36%
Placebo 12 0.97 3% (decrease)

Data from a 12-week
study period with five

intrathecal doses.[2]

Table 2: SOD1 Protein Reduction in CSF from Phase 3 VALOR Trial (28 Weeks)

Mean Percentage
Reduction in CSF SOD1

Treatment Group Subgroup .
Concentration from
Baseline

Tofersen (100 mg) Faster-progressing 29%

Slower-progressing 40%

Placebo Faster-progressing 16% (increase)

Slower-progressing 19% (reduction)

Data from the 28-week
randomized component of the
VALOR study.[3]
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Table 3: Sustained SOD1 Protein Reduction in Open-Label Extension of VALOR Trial (12
Months)

. Mean Percentage Reduction in CSF SOD1
Treatment Initiation

Protein
Early-start Tofersen 33%
Delayed-start Tofersen 21%

Data reflects sustained reduction over 12
months.[1]
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Experimental Protocols

Accurate quantification of SOD1 in CSF is essential for monitoring the therapeutic effect of
Tofersen. The following sections detail the primary methodologies employed for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA) for Total
SOD1 Protein
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ELISA is a common method for quantifying total SOD1 protein in CSF. It offers high sensitivity

and specificity.

?

Block non-specific binding sites

Add CSF samples and standards

Add detection antibody (biotinylated anti-SOD1)

Add streptavidin-HRP

Add TMB substrate

Read absorbance at 450 nm

Calculate SOD1 concentration

@e wells with capture antibody (anti-SOD1)
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Protocol:
o Plate Coating:

o Dilute a monoclonal anti-human SOD1 capture antibody in a coating buffer (e.g., 0.1 M
sodium bicarbonate, pH 9.6).

o Add 100 pL of the diluted antibody to each well of a 96-well microplate.
o Incubate overnight at 4°C.
e Washing and Blocking:

o Wash the plate three times with 200 pL of wash buffer (e.g., PBS with 0.05% Tween-20)
per well.

o Block the plate by adding 200 pL of blocking buffer (e.g., 1% BSA in PBS) to each well.
o Incubate for 1-2 hours at room temperature.

e Sample and Standard Incubation:

o

Wash the plate three times with wash buffer.

[¢]

Prepare a standard curve using recombinant human SOD1 protein.

[e]

Add 100 pL of CSF samples (diluted as necessary) and standards to the appropriate wells.

[e]

Incubate for 2 hours at room temperature or overnight at 4°C.
o Detection Antibody Incubation:
o Wash the plate three times with wash buffer.

o Add 100 pL of a biotinylated polyclonal anti-human SOD1 detection antibody, diluted in
blocking buffer, to each well.
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o Incubate for 1-2 hours at room temperature.

e Enzyme Conjugate Incubation:
o Wash the plate three times with wash buffer.

o Add 100 pL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking
buffer, to each well.

o Incubate for 30-60 minutes at room temperature.

e Substrate Reaction and Measurement:

o

Wash the plate five times with wash buffer.

[e]

Add 100 pL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

o

Incubate in the dark for 15-30 minutes at room temperature.

[¢]

Stop the reaction by adding 50 pL of stop solution (e.g., 2 N H2SOa).

[¢]

Read the absorbance at 450 nm using a microplate reader.
» Data Analysis:

o Generate a standard curve by plotting the absorbance values against the known
concentrations of the SOD1 standards.

o Determine the concentration of SOD1 in the CSF samples by interpolating their
absorbance values from the standard curve.

SOD1 Enzymatic Activity Assay

This assay measures the enzymatic activity of SOD1, which can be a functional indicator of the
protein's presence. A common method is based on the inhibition of a superoxide-generating
reaction.[4][5]
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Protocol (adapted from Marklund, 1976):

+ Reagent Preparation:
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o Assay Buffer: 50 mM Tris-HCI, pH 8.2, containing 1 mM DTPA.

o Pyrogallol Solution: 20 mM pyrogallol in 10 mM HCI. Prepare fresh.

e Assay Procedure:

o

In a spectrophotometer cuvette, add 2.8 mL of assay buffer.

[¢]

Add 100 pL of CSF sample.

o

Initiate the reaction by adding 100 uL of the pyrogallol solution.

[e]

Immediately mix and monitor the rate of pyrogallol autoxidation by measuring the increase
in absorbance at 420 nm for 2-3 minutes.

e Calculation:

o One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of
pyrogallol autoxidation by 50%.

o Calculate the percentage of inhibition caused by the CSF sample compared to a control
without the sample.

o Determine the SOD1 activity in the sample based on a standard curve generated with
known amounts of purified SOD1.

Note: It is important to consider the presence of other SOD isoforms (SOD2 and SOD3) in the
CSF. Specific inhibitors or immunocapture steps may be necessary to ensure the measurement
of SOD1-specific activity.[4][6]

Mass Spectrometry for SOD1 Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and
sensitive method for the absolute quantification of SOD1 protein. This is often considered a
gold-standard method.
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Protocol Outline:

e Sample Preparation:

o Thaw CSF samples on ice.

o Spike a known amount of a stable isotope-labeled full-length SOD1 protein or a specific
SODL1 peptide into the CSF sample to serve as an internal standard.
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» Protein Digestion:

Denature the proteins in the CSF sample using a denaturing agent (e.g., urea).

o

[¢]

Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).

Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide).

o

Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

[e]

e LC-MS/MS Analysis:

o Inject the peptide mixture onto a liquid chromatography system coupled to a tandem mass

spectrometer.

o Separate the peptides based on their physicochemical properties using a reversed-phase

column.
o lonize the eluting peptides and analyze them in the mass spectrometer.

o Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to
specifically detect and quantify the target SOD1 peptides and their corresponding internal
standards.

o Data Analysis:

o Calculate the ratio of the peak area of the endogenous SOD1 peptide to the peak area of

the stable isotope-labeled internal standard.

o Determine the absolute concentration of SOD1 in the CSF sample by comparing this ratio
to a standard curve generated with known concentrations of SOD1.

Conclusion

The quantification of SOD1 protein in CSF is a critical component in the clinical development
and monitoring of Tofersen for the treatment of SOD1-ALS. The data from clinical trials
consistently demonstrate a significant and dose-dependent reduction in CSF SOD1 levels
following Tofersen administration. The choice of analytical method for SOD1 quantification will
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depend on the specific requirements of the study, with ELISA providing a high-throughput
option, enzymatic assays offering a measure of functional protein, and LC-MS/MS delivering
the highest specificity and accuracy for absolute quantification. The protocols outlined in these
application notes provide a foundation for researchers to implement these methods in their own
laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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